molecular formula C23H24ClN3OS3 B2483555 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride CAS No. 1330016-73-3

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride

Cat. No.: B2483555
CAS No.: 1330016-73-3
M. Wt: 490.1
InChI Key: XLOVOELDAZBZQU-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H24ClN3OS3 and its molecular weight is 490.1. The purity is usually 95%.
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Scientific Research Applications

1. Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibition

A derivative, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, has been identified as a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo. This compound's structure-activity relationships were studied, leading to the discovery of more stable analogs resistant to metabolic deacetylation (Stec et al., 2011).

2. Antimicrobial Activity

Research on derivatives of this compound has shown significant antimicrobial properties. One study synthesized various derivatives and evaluated their antimicrobial activity, with some compounds displaying high activity against strains like Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).

3. Insecticidal Properties

Derivatives of this compound were also tested for insecticidal properties. One study used N-(benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide derivatives to assess their insecticidal efficacy against Spodoptera littoralis, a common pest in cotton cultivation (Fadda et al., 2017).

4. Anticancer Effects

The PI3K and mTOR dual inhibitor properties of related compounds have led to investigations into their potential as anticancer agents. Some derivatives have shown promising antiproliferative activities against various cancer cell lines, suggesting a potential role in cancer treatment (Xie et al., 2015).

5. Optoelectronic Properties

Compounds containing thiazole-based structures, similar to the one , have been synthesized and investigated for their optoelectronic properties. These studies aim to explore their potential applications in materials science, particularly in the field of conducting polymers (Camurlu & Guven, 2015).

6. Src Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives, related to the compound , have been synthesized and evaluated for Src kinase inhibitory activities. They have shown promise in inhibiting cancer cell proliferation in various human cancer cell lines (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-thiophen-2-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS3.ClH/c1-14(2)26-10-9-16-19(13-26)30-23(25-20(27)12-15-6-5-11-28-15)21(16)22-24-17-7-3-4-8-18(17)29-22;/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOVOELDAZBZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CC5=CC=CS5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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